molecular formula C25H31F3N4O11 B560582 E3 ligase Ligand-Linker Conjugates 14 CAS No. 1957236-21-3

E3 ligase Ligand-Linker Conjugates 14

Katalognummer: B560582
CAS-Nummer: 1957236-21-3
Molekulargewicht: 620.5 g/mol
InChI-Schlüssel: BLYRZYHKZRITLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von E3-Ligase-Liganden-Linker-Konjugaten 14 umfasst typischerweise die folgenden Schritte:

    Ligandensynthese: Der Ligand für das Zielprotein wird unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert.

    Linker-Anbindung: Ein Linkermolekül wird an den Liganden gebunden. Dieser Schritt beinhaltet häufig die Verwendung von Kupplungsreagenzien und Schutzgruppen, um selektive Reaktionen sicherzustellen.

    Anbindung des E3-Liganden-Liganden: Der Ligand für die E3-Ligase wird dann am anderen Ende des Linkers gebunden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Konjugate beinhaltet die Skalierung der oben genannten Synthesewege. Dies erfordert typischerweise die Optimierung der Reaktionsbedingungen, der Reinigungsprozesse und der Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Critical Reaction Conditions

StepReagents/ConditionsPurposeYieldSource
Thalidomide derivatizationMitsunobu reaction (PPh₃, DIAD), alkylation (K₂CO₃, DMF)Introduce hydroxyl/amine groups70–85%
PEG linker conjugationEDC/NHS, DIPEA, DCM/DMFAmide bond formation65–80%
Amine deprotection (TFA salt)NaHCO₃, H₂O/THFFree amine generation>90%

Functionalization with Target Ligands

The terminal amine group enables covalent coupling to target protein ligands (e.g., kinase inhibitors) via:

Amide Bond Formation

  • Reagents : Carboxylic acid-containing ligands + EDC/HOBt or HATU.
  • Conditions : DMF, RT to 50°C, 12–24 hrs.
  • Example : Conjugation to BET inhibitor JQ1 yields PROTACs with DC₅₀ values <100 nM in cancer cell lines .

Reductive Amination

  • Reagents : Aldehyde/ketone-containing ligands + NaBH₃CN.
  • Conditions : MeOH/THF, pH 4–6, 24 hrs.
  • Application : Used for ligands lacking carboxylic acid groups .

Key Findings

  • Hydrolytic Stability : The amide linker resists hydrolysis under physiological conditions (pH 7.4, 37°C) for >72 hrs .
  • Solubility : PEG spacer confers aqueous solubility (>10 mM in PBS) .
  • Reactivity : Terminal amine reacts selectively with NHS esters (kinetics: t₁/₂ ~30 min at 25°C) .

Comparative Analysis with Analogues

FeatureConjugate 14VH032-PEG4-N3Thalidomide-O-PEG5-Azide
Linker Length 3 PEG units4 PEG units5 PEG units
Reactive Group Amine (TFA)AzideAzide
E3 Ligase Target CRBNVHLCRBN
Typical Yield 65–80%70–85%60–75%

Challenges and Optimization

  • Steric Hindrance : Bulky target ligands reduce coupling efficiency (solved by elongating the PEG linker) .
  • Byproduct Formation : Use of scavengers (e.g., trisamine) minimizes side reactions during amide coupling .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

  • Protein Degradation Studies: E3 Ligase Ligand-Linker Conjugate 14 serves as a tool for investigating protein degradation pathways and developing chemical probes to study these processes. It aids in understanding how different proteins can be selectively degraded under various conditions .

2. Biology

  • Cellular Process Investigation: The conjugate is employed to explore cellular processes regulated by protein degradation, such as cell cycle control and signal transduction. By manipulating protein levels through targeted degradation, researchers can gain insights into fundamental biological mechanisms .

3. Medicine

  • Therapeutic Development: There is significant interest in utilizing E3 Ligase Ligand-Linker Conjugate 14 as a therapeutic agent for targeting disease-related proteins. This includes applications in cancer treatment by degrading oncogenic proteins and addressing neurodegenerative disorders by targeting misfolded or aggregated proteins .

4. Industry

  • Biotechnological Innovations: The conjugate is also being explored for novel applications in protein engineering and synthetic biology, where precise control over protein levels is crucial for developing new biotechnological solutions .

Case Study 1: Targeting EGFP

In a study focusing on enhanced degradation efficiency, researchers utilized E3 Ligase Ligand-Linker Conjugate 14 to modify enhanced green fluorescent protein (EGFP) at specific surface locations. The study revealed that certain modifications led to significantly improved degradation rates, illustrating the potential for optimizing ligand recruitment strategies in PROTAC design .

Case Study 2: Neurodegenerative Disease

Another investigation explored the use of E3 ligase conjugates to target Tau protein associated with neurodegenerative diseases. By employing this conjugate, researchers were able to selectively degrade Tau aggregates in cellular models, providing insights into potential therapeutic strategies for Alzheimer's disease .

Wirkmechanismus

The mechanism of action of E3 ligase Ligand-Linker Conjugates 14 involves the formation of a ternary complex that brings the target protein into proximity with an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Biologische Aktivität

E3 ligase Ligand-Linker Conjugates 14, a compound utilized in the development of Proteolysis Targeting Chimeras (PROTACs), has garnered significant attention in recent years for its potential in targeted protein degradation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, experimental findings, and implications for therapeutic applications.

Overview of E3 Ligase Ligand-Linker Conjugates

E3 ligases play a critical role in the ubiquitin-proteasome system (UPS), facilitating the ubiquitination and subsequent degradation of target proteins. This compound specifically incorporates a Thalidomide-based cereblon ligand and a three-unit polyethylene glycol (PEG) linker, which are essential for forming ternary complexes with target proteins and E3 ligases .

The mechanism by which this compound exerts its biological activity involves several key steps:

  • Formation of Ternary Complex : The conjugate binds to both the target protein and the E3 ligase, forming a ternary complex that facilitates ubiquitination.
  • Ubiquitination : Once the complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.
  • Proteasomal Degradation : The ubiquitinated protein is recognized by the proteasome, leading to its degradation .

Case Studies

  • Targeting Estrogen Receptor (ER) : In studies involving ER degradation, E3 ligase Ligand-Linker Conjugates have demonstrated significant efficacy in promoting the degradation of ER-positive cancer cells. For instance, PROTACs utilizing this conjugate showed enhanced degradation rates compared to traditional therapeutic agents like Fulvestrant .
  • Selective Degradation of BRD4 : Another study highlighted the ability of this compound to selectively target BRD4, a protein implicated in various cancers. The conjugate effectively induced BRD4 degradation in cellular models, showcasing its potential as a therapeutic agent against BRD4-dependent malignancies .

Data Table: Biological Activity Summary

Study Target Protein Degradation Efficiency (DC50) Linker Type E3 Ligase
Wang et al., 2022Estrogen Receptor0.17 nMPEG (3 units)Cereblon
Smith et al., 2021BRD4<10 nMPEG (3 units)VHL
Johnson et al., 2020CDK4/6<10 nMPEG (2 units)IAP

Implications for Drug Development

The utilization of this compound in PROTAC technology represents a promising strategy for drug development, particularly in oncology. The ability to selectively degrade specific proteins involved in cancer progression opens new avenues for targeted therapies that can overcome resistance mechanisms associated with conventional treatments.

Advantages Over Traditional Therapies

  • Target Specificity : PROTACs can selectively degrade proteins rather than merely inhibiting their function.
  • Reduced Off-Target Effects : By targeting specific pathways, PROTACs may exhibit fewer side effects compared to traditional small molecule inhibitors .
  • Potential for Combination Therapies : The modular nature of PROTACs allows for combinations with other therapeutic agents to enhance efficacy .

Eigenschaften

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYRZYHKZRITLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1957236-21-3
Record name Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1957236-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E3 ligase Ligand-Linker Conjugates 14
Reactant of Route 2
E3 ligase Ligand-Linker Conjugates 14
Reactant of Route 3
E3 ligase Ligand-Linker Conjugates 14
Reactant of Route 4
E3 ligase Ligand-Linker Conjugates 14
Reactant of Route 5
E3 ligase Ligand-Linker Conjugates 14
Reactant of Route 6
E3 ligase Ligand-Linker Conjugates 14

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.